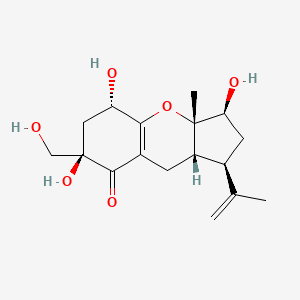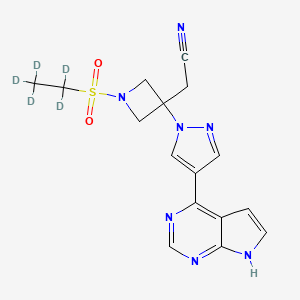
Carbonic anhydrase inhibitor 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic anhydrase inhibitors are a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide and play a crucial role in various physiological processes. Carbonic anhydrase inhibitor 3 is one such compound, known for its potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbonic anhydrase inhibitors typically involves the incorporation of sulfonamide groups, which are essential for their inhibitory activity. One common synthetic route includes the reaction of an amine with a sulfonyl chloride to form a sulfonamide. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of carbonic anhydrase inhibitors may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography are employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Carbonic anhydrase inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
Carbonic anhydrase inhibitor 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase in cellular processes.
Medicine: Potential therapeutic agent for treating glaucoma, epilepsy, altitude sickness, and other conditions.
Industry: Used in the development of new pharmaceuticals and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of carbonic anhydrase inhibitor 3 involves the inhibition of the carbonic anhydrase enzyme. This inhibition occurs through the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and protons. This mechanism is crucial for its therapeutic effects in conditions like glaucoma and epilepsy .
Comparaison Avec Des Composés Similaires
Acetazolamide: Used for glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer half-life.
Dorzolamide: A topical carbonic anhydrase inhibitor used for ocular hypertension
Uniqueness: Carbonic anhydrase inhibitor 3 is unique due to its specific binding affinity and selectivity for certain isoforms of the carbonic anhydrase enzyme. This selectivity makes it a valuable tool for studying specific physiological processes and developing targeted therapies .
Propriétés
Formule moléculaire |
C15H17N3O3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-benzyl-1-methyl-3-(3-sulfamoylphenyl)urea |
InChI |
InChI=1S/C15H17N3O3S/c1-18(11-12-6-3-2-4-7-12)15(19)17-13-8-5-9-14(10-13)22(16,20)21/h2-10H,11H2,1H3,(H,17,19)(H2,16,20,21) |
Clé InChI |
HSRTVRBOFWARDD-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



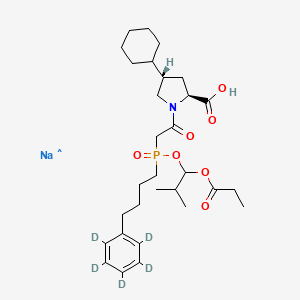


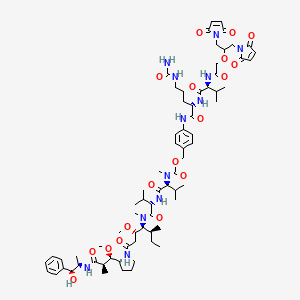
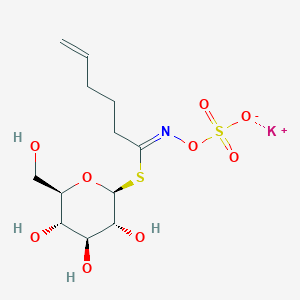

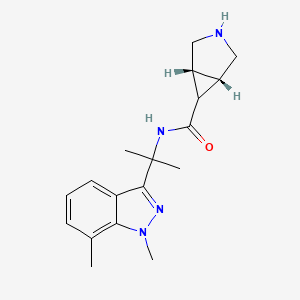
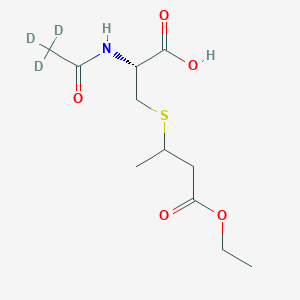

![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)
